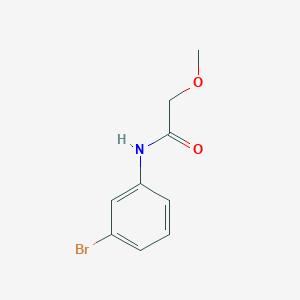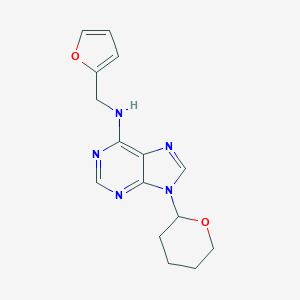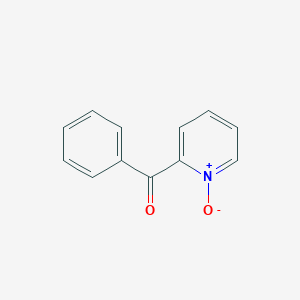
N-(3-methoxyphenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-phenylbutanamide, also known as Methoxyacetylfentanyl, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It is a derivative of fentanyl, a highly potent opioid that is commonly used in medical settings for pain management. Methoxyacetylfentanyl has been found to be even more potent than fentanyl, making it a subject of interest in scientific research.
Mecanismo De Acción
N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl acts on the mu-opioid receptors in the brain and spinal cord, producing its analgesic effects. It also has sedative effects, which can be useful in anesthesia. However, its potent effects can also lead to respiratory depression and other adverse effects.
Efectos Bioquímicos Y Fisiológicos
N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl has been found to produce similar effects to other opioids, such as euphoria, sedation, and analgesia. It has also been found to cause respiratory depression, which can be life-threatening in high doses. Other adverse effects include nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl's potency and rapid onset of action make it a useful tool in scientific research. However, its potential for abuse and adverse effects make it a subject of concern. Its use in lab experiments should be carefully monitored and controlled to prevent misuse and ensure safety.
Direcciones Futuras
1. Further studies on N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl's potential medical applications, especially in pain management and anesthesia.
2. Development of safer and more effective opioids that can produce similar effects to N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl without the risk of adverse effects.
3. Investigation of N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl's effects on different populations, such as elderly patients and patients with chronic pain.
4. Exploration of alternative methods for pain management and anesthesia that do not rely on opioids.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl involves the reaction of 3-methoxyphenylacetic acid with phenylmagnesium bromide to form 3-methoxyphenyl-2-phenylbutan-1-ol. This intermediate is then acetylated with acetic anhydride to form N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-phenylbutanamidelfentanyl has been used in scientific research to study its pharmacological effects and potential medical applications. Its potent analgesic effects make it a potential candidate for pain management, especially in cases where other opioids have failed. It has also been studied for its potential use in anesthesia due to its rapid onset and short duration of action.
Propiedades
Número CAS |
6602-94-4 |
|---|---|
Nombre del producto |
N-(3-methoxyphenyl)-2-phenylbutanamide |
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-16(13-8-5-4-6-9-13)17(19)18-14-10-7-11-15(12-14)20-2/h4-12,16H,3H2,1-2H3,(H,18,19) |
Clave InChI |
PNIGRGJSPQSGQK-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



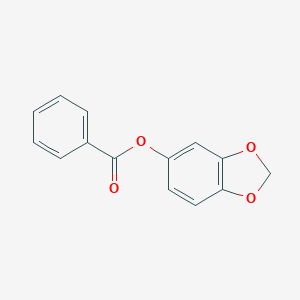
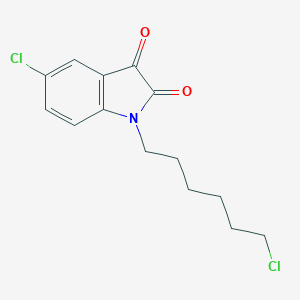
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
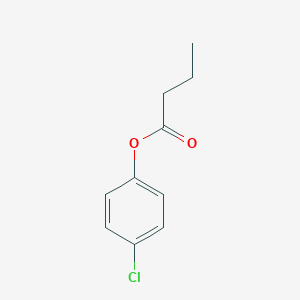
![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)
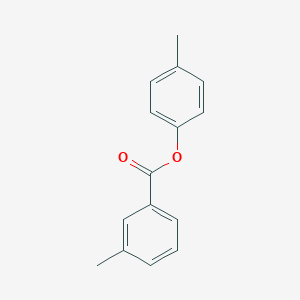
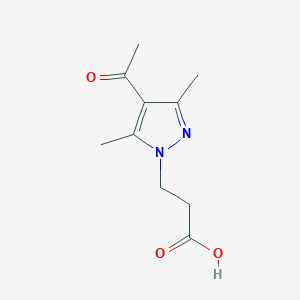
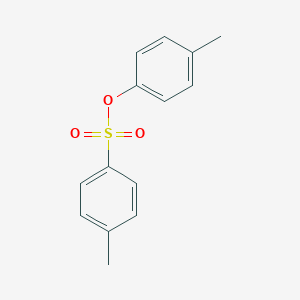
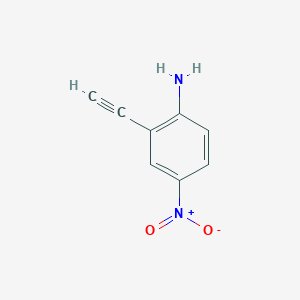
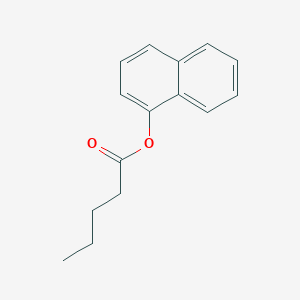
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
